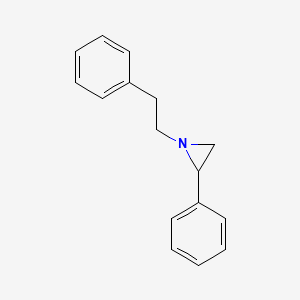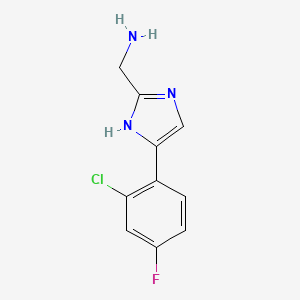![molecular formula C9H6ClN5 B11882746 8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine CAS No. 679396-29-3](/img/structure/B11882746.png)
8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinoxaline ring, contributes to its diverse pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine typically involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction is carried out in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) as the solvent. The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of eco-friendly catalysts and solvents can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: Aromatic nucleophilic substitution with different amines and thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Anhydrous potassium carbonate in DMF.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted triazoloquinoxalines with potential biological activities .
Applications De Recherche Scientifique
8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine involves its interaction with various molecular targets. For instance, it has been shown to act as an antagonist of the A2B adenosine receptor, which is involved in the regulation of angiogenesis and tumor growth . Additionally, the compound can intercalate into DNA, disrupting its function and leading to cell death .
Comparaison Avec Des Composés Similaires
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar core structure but with different substituents.
[1,2,3]-Triazolo[1,5-a]quinoxalin-4(5H)-one: Another triazoloquinoxaline derivative with different biological activities.
Uniqueness: 8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine is unique due to its specific substitution pattern, which contributes to its distinct biological activities. The presence of the chloro group at the 8-position enhances its antimicrobial and antiviral properties compared to other similar compounds .
Propriétés
Numéro CAS |
679396-29-3 |
|---|---|
Formule moléculaire |
C9H6ClN5 |
Poids moléculaire |
219.63 g/mol |
Nom IUPAC |
8-chloro-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C9H6ClN5/c10-5-1-2-6-7(3-5)15-9(8(11)14-6)12-4-13-15/h1-4H,(H2,11,14) |
Clé InChI |
ZDBOYOQMTVQOQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N3C(=NC=N3)C(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)
![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)







![2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11882742.png)
![6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B11882747.png)

